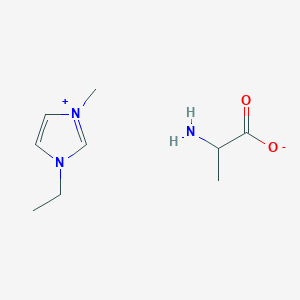
(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in medicinal chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its potential biological activities and applications in drug discovery .
准备方法
合成路线及反应条件
(2R,4S)-4-苯基吡咯烷-2-羧酸盐酸盐的合成通常涉及功能化开链底物的环化。 一种常见的方法包括在特定反应条件下开链前体的胺化和环化 . 另一种方法涉及吡咯烷衍生物的氧化 . 这些方法通常需要精确控制反应条件以确保获得所需的立体化学。
工业生产方法
这种化合物的工业生产可能涉及使用微波辅助有机合成 (MAOS) 来提高合成效率并支持绿色化学实践 . 这种方法可以快速有效地合成吡咯烷衍生物,包括 (2R,4S)-4-苯基吡咯烷-2-羧酸盐酸盐。
化学反应分析
反应类型
(2R,4S)-4-苯基吡咯烷-2-羧酸盐酸盐可以进行各种化学反应,包括:
氧化: 转化为相应的酮或醛。
还原: 形成醇或胺。
取代: 在吡咯烷环上的特定位置引入不同的官能团.
常用试剂及条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾或三氧化铬用于氧化,以及还原剂,如氢化锂铝用于还原 . 取代反应可能涉及在受控条件下使用卤化剂或亲核试剂。
主要形成的产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生酮或醛,而还原可以产生醇或胺 .
科学研究应用
(2R,4S)-4-苯基吡咯烷-2-羧酸盐酸盐具有广泛的科学研究应用,包括:
化学: 用作合成复杂有机分子的构建块.
生物学: 研究其潜在的生物活性,包括酶抑制和受体结合.
医学: 由于其手性和生物活性,被探索为各种疾病的潜在治疗剂.
工业: 用于生产药物和精细化工产品.
作用机制
(2R,4S)-4-苯基吡咯烷-2-羧酸盐酸盐的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。 该化合物的手性使其能够选择性地结合这些靶标,调节其活性并导致各种生物效应 . 所涉及的具体途径取决于具体的应用和靶标。
相似化合物的比较
类似化合物
类似的化合物包括其他吡咯烷衍生物,如吡咯烷-2-酮、吡咯烷-2,5-二酮和脯氨醇 . 这些化合物共享吡咯烷骨架,但在其官能团和立体化学方面有所不同。
独特性
(2R,4S)-4-苯基吡咯烷-2-羧酸盐酸盐是独特的,因为它具有特定的立体化学,赋予它独特的生物活性并对某些分子靶标具有选择性 . 这使得它成为药物发现和开发中的一种宝贵化合物。
属性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC 名称 |
(2R,4S)-4-phenylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m1./s1 |
InChI 键 |
LWFBRHSTNWMMGN-DHTOPLTISA-N |
手性 SMILES |
C1[C@H](CN[C@H]1C(=O)O)C2=CC=CC=C2.Cl |
规范 SMILES |
C1C(CNC1C(=O)O)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


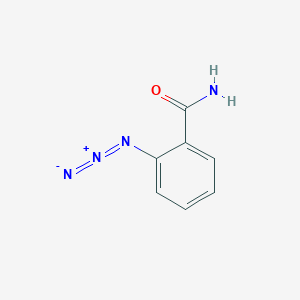

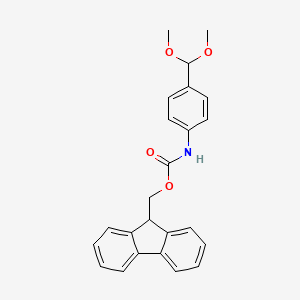




![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B12108262.png)
![[2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B12108263.png)
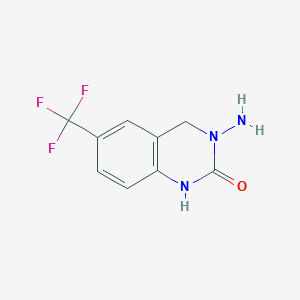
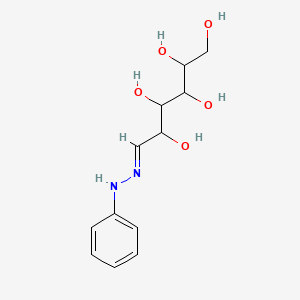
![7-Oxabicyclo[4.1.0]heptane-3-carboxylicacid, 4-methyl-, (4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl ester](/img/structure/B12108281.png)

